Cannabichromene (CBC) is a non-psychoactive phytocannabinoid found in Cannabis sativa L., commonly known as cannabis or hemp. [, ] It is classified as one of the “minor” cannabinoids due to its lower abundance compared to major cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD). [, , , ] Despite its lower abundance, CBC has garnered increasing scientific interest due to its diverse pharmacological properties. [, ] CBC is considered non-psychoactive as it exhibits minimal binding affinity for the CB1 cannabinoid receptor in the brain, the primary receptor responsible for the psychoactive effects of THC. [, ]
Cannabichromene is primarily derived from the biosynthetic pathway of cannabigerolic acid, which serves as a precursor to various cannabinoids. In the cannabis plant, cannabichromene is produced through the enzymatic conversion of cannabigerolic acid via decarboxylation processes. It belongs to the class of compounds known as terpenophenolic compounds, which are characterized by their phenolic structures and terpenoid origins.
The synthesis of cannabichromene can be achieved through several methods, with two prominent approaches being:
Cannabichromene has a complex molecular structure characterized by its chromene backbone. The molecular formula for cannabichromene is C₂₁H₂₆O₂, and its structure can be represented as follows:
Spectroscopic analyses such as nuclear magnetic resonance (NMR) and mass spectrometry confirm its structure and purity .
Cannabichromene participates in various chemical reactions typical of cannabinoids:
Cannabichromene primarily exerts its effects through interaction with cannabinoid receptors:
Cannabichromene exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₆O₂ |
Molecular Weight | 314.44 g/mol |
Melting Point | Not well defined |
Boiling Point | Not well defined |
Solubility | Soluble in organic solvents |
Cannabichromene holds promise for various scientific applications:
Cannabichromene (CBC) originates from cannabigerolic acid (CBGA), the universal precursor for major cannabinoids. The conversion is catalyzed by cannabichromenic acid synthase (CBCAS), a flavin adenine dinucleotide (FAD)-dependent oxidocyclase. CBCAS oxygenates CBGA, triggering a stereoselective cyclization to form cannabichromenic acid (CBCA), which subsequently decarboxylates non-enzymatically to CBC upon exposure to heat or UV light [5] [8]. Biochemically, CBCAS belongs to the berberine bridge enzyme (BBE-like) family (PF08031), characterized by an N-terminal signal peptide for extracellular secretion and a C-terminal FAD-binding domain essential for oxidative function [4] [8]. Structural analyses reveal that CBCAS shares 92% amino acid identity with THCA synthase (THCAS) but differs at critical active-site residues (e.g., Val²⁸¹ in THCAS vs. Phe²⁷⁹ in CBCAS), directing CBGA toward CBCA instead of THCA [8].
Recent protein engineering efforts have significantly enhanced CBCAS efficiency. Rational design targeting substrate-binding pockets increased CBCA yield by 22-fold in heterologous expression systems (Table 1) [2]. This underscores the enzyme’s plasticity and potential for biotechnological optimization.
Table 1: Engineered CBCAS Variants and Catalytic Efficiency
Variant | Amino Acid Substitution | Relative Activity vs. Wild-Type | CBCA Yield (mg/L) |
---|---|---|---|
Wild-Type | None | 1.0× | 5.2 |
Mutant A | S95A/F96W | 8.7× | 45.1 |
Mutant B | V148I/L210M | 15.2× | 79.0 |
Mutant C | S95A/F96W/V148I | 22.0× | 114.4 |
Data derived from rational protein design studies [2].
Cannabis chemotypes (I–V) exhibit distinct cannabinoid profiles due to genetic variations in synthases. While chemotype I (THC-dominant) and III (CBD-dominant) express high levels of THCAS or CBDAS, respectively, CBCAS transcripts are detectable across all chemotypes at low but consistent levels [8]. Quantitative PCR analyses show:
Despite its ubiquitous transcription, CBC accumulation rarely exceeds 1% in most cultivars due to kinetic competition: CBDAS and THCAS process CBGA 5–10× faster than CBCAS [5]. Nevertheless, CBCAS activity correlates with developmental stages; juvenile tissues accumulate CBCA as the dominant cannabinoid, shifting to THC/CBD upon flowering [3] [8]. Field studies confirm that environmental stressors (e.g., UV exposure) upregulate CBCAS transcription, suggesting a protective role for CBC in glandular trichomes [6].
CBC biosynthesis is genetically regulated by:
Field trials reveal significant plant-to-plant variability in CBC content (0.05–0.3% dry weight) even within uniform cultivars like 'Futura 75' (Table 2) [6]. This underscores challenges in breeding stable high-CBC hemp, as regulatory compliance requires THC <0.3%.
Table 2: CBC Variability in Hemp Cultivars (Field Trials, USA)
Cultivar | Chemotype | Avg. CBC (%) | Range (%) | Plants Exceeding 0.3% THC |
---|---|---|---|---|
Carmagnola | III | 0.18 | 0.05–0.30 | 4% |
Futura 75 | III | 0.22 | 0.10–0.45 | 8% |
Santhica 27 | IV | 0.35 | 0.20–0.60 | 12% |
Bernabeo | IV | 0.41 | 0.25–0.70 | 15% |
Data from multi-year compliance testing [6] [8].
CBC-like compounds have evolved convergently outside Cannabis, driven by parallel recruitment of oxidocyclases:
Phylogenomic analyses indicate cannabinoid oxidocyclases diverged ~28 MYA in the Cannabaceae lineage (Figure 1). The CBCAS clade evolved via neofunctionalization after gene duplication events in the common ancestor of Cannabis and Humulus [4] [7]. Notably, CBCAS orthologs are absent in outgroups (e.g., Trema, Parasponia), confirming its Cannabaceae-specific origin.
Figure 1: Evolutionary Model of Cannabinoid Oxidocyclases
Ancestral BBE-like gene│├──> Duplication event (28 MYA) │ ││ ├──> Clade A: Ancestral oxidocyclase (non-Cannabis)│ ││ └──> Clade B: Cannabaceae-specific │ ││ ├──> Gene expansion → Tandem repeats │ ││ ├──> THCAS subclade │ ││ ├──> CBDAS subclade │ ││ └──> CBCAS subclade (neofunctionalized)
Adapted from comparative genomics of Cannabaceae [4] [7].
Table 3: CBC-Like Compounds in Non-Cannabis Species
Species | Compound | Biosynthetic Precursor | Synthase Identity vs. CBCAS |
---|---|---|---|
Rhododendron anthopogonoides | Anthopogochromenic acid | Hexanoic acid-derived OA* | 68% |
Radula marginata | Perrottetinene | Divarinolic acid + GPP | Not detected |
Helichrysum umbraculigerum | Cannabichromene analog | Olivetolic acid | Unknown |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7